

Application Notes and Protocols for Frakefamide (ART26.12) in Neuropathic Pain Models

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Compound of Interest

Compound Name: Frakefamide

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Introduction

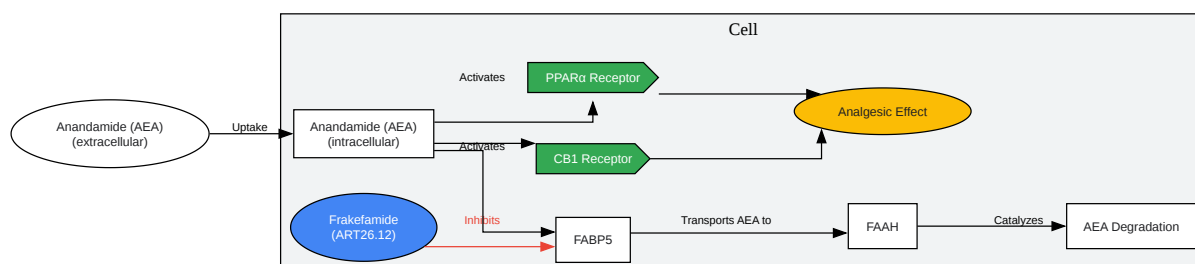
Frakefamide, also known as ART26.12, is a novel, orally bioavailable, selective inhibitor of Fatty Acid-Binding Protein 5 (FABP5).[1][2][3] It represents a promising non-opioid, non-steroidal therapeutic agent for the management of chronic neuropathic pain.[3][4] Preclinical studies have demonstrated its efficacy in a variety of animal models of neuropathic pain, including chemotherapy-induced peripheral neuropathy (CIPN), diabetic neuropathy, and cancer-induced bone pain. The analgesic effect of **Frakefamide** is primarily mediated through the modulation of the endocannabinoid system.

Mechanism of Action

Fatty Acid-Binding Protein 5 (FABP5) is an intracellular lipid chaperone protein that binds to and facilitates the transport of fatty acids and other lipophilic molecules, including the endocannabinoid anandamide (AEA). FABP5 delivers AEA to the enzyme fatty acid amide hydrolase (FAAH) for degradation.

By selectively inhibiting FABP5, **Frakefamide** prevents the intracellular transport and subsequent breakdown of AEA. This leads to an accumulation of AEA in the brain and peripheral tissues. Elevated levels of AEA enhance the activation of cannabinoid receptor 1 (CB1) and peroxisome proliferator-activated receptor alpha (PPAR α), both of which are implicated in pain modulation and anti-inflammatory pathways. The analgesic effects of

Frakefamide in neuropathic pain models have been shown to be dependent on the CB1 receptor.



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Figure 1: Signaling pathway of **Frakefamide** (ART26.12) in pain modulation.

Preclinical Efficacy in Neuropathic Pain Models

Frakefamide (ART26.12) has demonstrated significant analgesic effects in several well-established rodent models of neuropathic pain. The data from these studies are summarized below.

Table 1: Efficacy of Frakefamide (ART26.12) in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models

Model	Species	Chemotherapeutic Agent	Dosing Regimen	Key Findings	Reference
OIPN (Treatment)	Rat	Oxaliplatin	25-100 mg/kg, single oral dose	Dose-dependent reversal of mechanical allodynia lasting up to 8 hours.	
OIPN (Treatment)	Rat	Oxaliplatin	25 mg/kg BID, oral, for 7 days	Sustained anti-allodynic effects without tolerance development.	
OIPN (Prevention)	Rat	Oxaliplatin	10 and 25 mg/kg BID, oral, for 15 days	Prevented thermal hyperalgesia, mitigated mechanical allodynia, and attenuated weight loss.	
PIPN (Prevention)	Rat (Male & Female)	Paclitaxel	25 and 50 mg/kg BID, oral, for 22 days	Prevented mechanical allodynia. The 50 mg/kg dose showed greater efficacy in females and protected against weight loss.	

OIPN: Oxaliplatin-Induced Peripheral Neuropathy; PIPN: Paclitaxel-Induced Peripheral Neuropathy; BID: Twice daily.

Table 2: Efficacy of Frakefamide (ART26.12) in Other Neuropathic Pain Models

Model	Species	Dosing Regimen	Key Findings	Reference
Diabetic Neuropathy (STZ-induced)	Rat (Male)	25 and 100 mg/kg BID, oral, for 7 days	Significantly reversed established mechanical allodynia. The 100 mg/kg dose was effective after the first dose.	
Cancer-Induced Bone Pain (Breast Cancer)	Rat (Female)	25 and 100 mg/kg BID, oral	The 100 mg/kg dose reversed mechanical allodynia within 1 hour. The 25 mg/kg dose reversed allodynia from day 4 of treatment.	

STZ: Streptozotocin; BID: Twice daily.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **Frakefamide** (ART26.12) in rodent models of neuropathic pain.

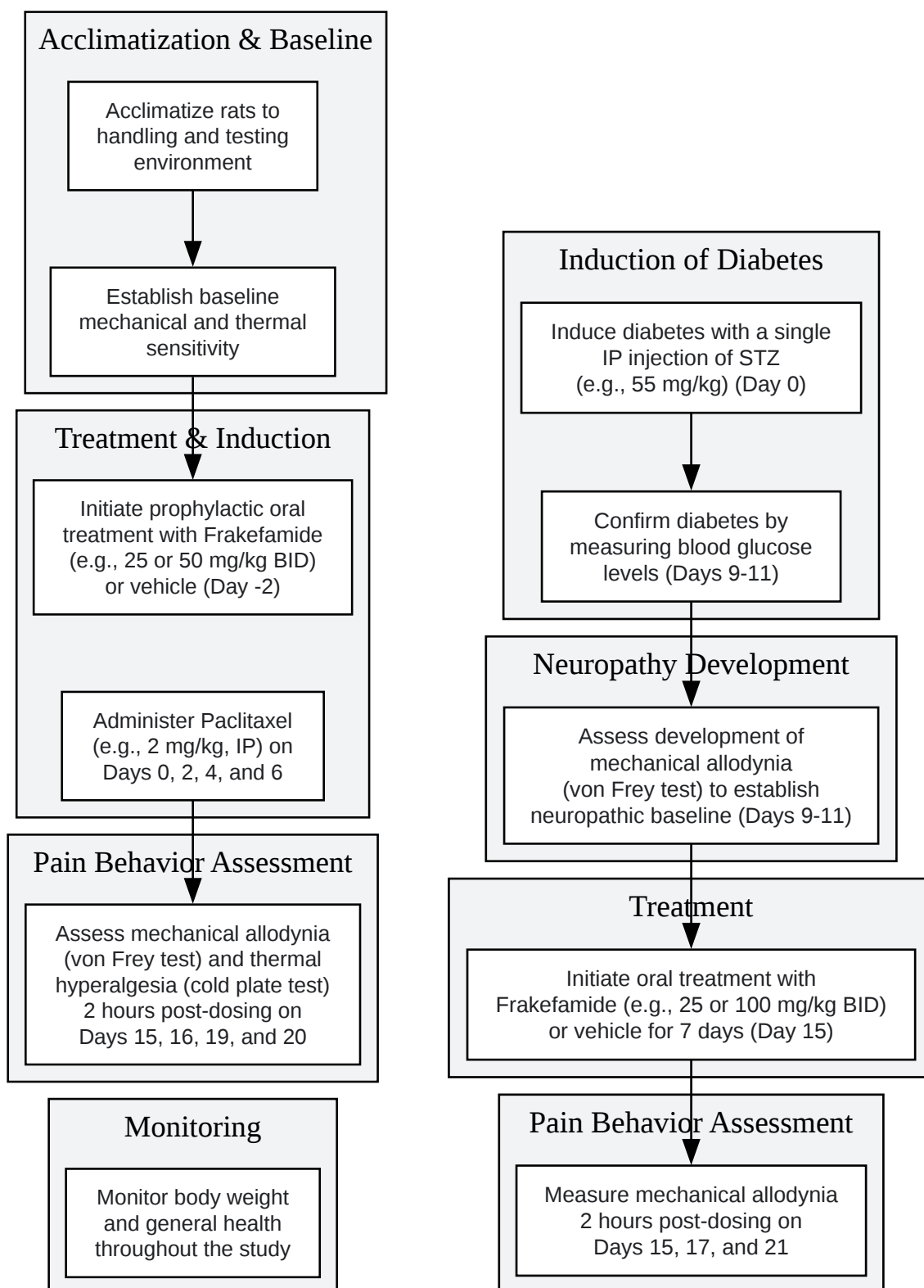
Protocol 1: Paclitaxel-Induced Peripheral Neuropathy (PIPNe) in Rats

Objective: To assess the prophylactic efficacy of **Frakefamide** in a rat model of paclitaxel-induced neuropathic pain.

Materials:

- Male and female Sprague Dawley rats
- Paclitaxel
- **Frakefamide** (ART26.12)
- Vehicle (e.g., 5% DMSO and 20% vitamin E d- α -tocopherol polyethylene glycol 1000 succinate in deionized water)
- Von Frey monofilaments
- Cold plate apparatus

Workflow:



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References

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